Bis(2,6-dimethylphenyl) ethanedioate
Description
Chemical Structure and Classification within Organic Diesters
Bis(2,6-dimethylphenyl) ethanedioate is classified as a diaryl oxalate (B1200264), which is a specific type of organic diester. The core of the molecule is the ethanedioate (or oxalate) group (-OOC-COO-), which is esterified at both ends with a 2,6-dimethylphenyl group.
The chemical structure features a central oxalate unit to which two sterically hindered 2,6-dimethylphenyl (2,6-xylyl) rings are attached via ester linkages. The presence of two methyl groups in the ortho positions of the phenyl rings is a defining feature. This steric hindrance significantly influences the molecule's conformation, reactivity, and potential applications by restricting the rotation around the phenyl-oxygen bond and shielding the ester carbonyl groups.
Table 1: Structural and Chemical Identity of this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Di(2,6-dimethylphenyl) oxalate |
| Molecular Formula | C₁₈H₁₈O₄ |
| Molecular Weight | 300.34 g/mol |
| CAS Number | Not available |
| Chemical Class | Diaryl Oxalate (Organic Diester) |
Theoretical Significance in Organic Synthesis and Coordination Chemistry
The theoretical importance of this compound stems primarily from its potential as a precursor in organic synthesis and as a ligand in coordination chemistry. Diaryl oxalates, in general, are valuable reagents. For instance, they can be produced through the disproportionation of alkylaryl oxalates, a method that also yields dialkyl oxalates as by-products. google.comgoogle.com
In the context of organic synthesis, the sterically hindered nature of the 2,6-dimethylphenyl groups can impart unique selectivity in reactions. The synthesis of such diaryl oxalates can be achieved through the reaction of the corresponding phenol (B47542) (2,6-dimethylphenol) with oxalyl chloride. scispace.com This method is common for producing sterically hindered esters. scispace.com
Overview of Current Research Trajectories and Knowledge Gaps
Currently, there is a significant knowledge gap in the scientific literature regarding this compound. While the synthesis and properties of diaryl oxalates, in general, are documented, specific research findings, detailed characterization, and applications for this particular sterically hindered derivative are scarce.
The general synthetic routes to diaryl oxalates involve processes like the disproportionation of alkylaryl oxalates or direct esterification. google.com However, detailed experimental data and characterization for the synthesis of this compound are not prominently reported.
Table 2: Summary of Research Status for this compound
| Research Area | Status | Key Observations |
| Synthesis | Limited specific data | General methods for diaryl oxalates are known, but specific optimization for this compound is not widely published. |
| Structural Analysis | Limited specific data | Detailed crystallographic or spectroscopic data is not readily available in the public domain. |
| Organic Synthesis Applications | Largely unexplored | Theoretical potential exists due to steric hindrance, but practical applications have not been demonstrated. |
| Coordination Chemistry | Largely unexplored | The potential as a sterically hindered ligand is recognized, but there is a lack of published coordination complexes. |
Future research trajectories would logically involve the optimized synthesis and thorough characterization of this compound. Following this, investigations into its reactivity, particularly in reactions where steric hindrance could play a crucial role, would be of interest. Furthermore, its application as a ligand in coordination chemistry to synthesize novel metal complexes with unique structural and potentially catalytic properties presents a promising avenue for exploration. Addressing these knowledge gaps would be essential to fully understand and harness the potential of this specific diaryl oxalate.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61417-94-5 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
bis(2,6-dimethylphenyl) oxalate |
InChI |
InChI=1S/C18H18O4/c1-11-7-5-8-12(2)15(11)21-17(19)18(20)22-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 |
InChI Key |
FLOAHRSZZNFUMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C(=O)OC2=C(C=CC=C2C)C |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Elucidation
Established Synthetic Routes and Reaction Parameters
The synthesis of Bis(2,6-dimethylphenyl) ethanedioate can be achieved through several pathways, each with its own set of reaction conditions and efficiencies. The primary methods include direct esterification, transesterification, and routes involving oxalyl halides.
Direct Esterification Protocols and Optimization
Direct esterification of 2,6-dimethylphenol (B121312) with oxalic acid represents a straightforward approach to this compound. This method, however, is often characterized by low reaction rates, necessitating prolonged reaction times which can be unsatisfactory from an industrial perspective. bohrium.com The reaction is typically carried out by heating the reactants in the presence of an esterification catalyst. Optimization of this process involves the careful selection of catalysts and reaction conditions to enhance the yield and reaction rate. Strong acid catalysts are often employed to facilitate the reaction. google.com
| Reactants | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield |
| 2,6-Dimethylphenol, Oxalic Acid | Strong Acid (e.g., H₂SO₄) | 100-130 | >24 | Low to Moderate |
Table 1: Typical Reaction Parameters for Direct Esterification
Alternative Synthetic Pathways (e.g., Transesterification, Oxalyl Halide Routes)
Alternative synthetic routes offer advantages over direct esterification in terms of reaction efficiency and yield.
Transesterification: This method involves the reaction of a dialkyl oxalate (B1200264), such as dimethyl oxalate, with 2,6-dimethylphenol. rsc.orggoogle.com This process is often carried out in two stages: the formation of an alkylaryl oxalate intermediate, followed by a disproportionation reaction to yield the desired diaryl oxalate. google.com The removal of the alcohol byproduct (e.g., methanol) is crucial to drive the equilibrium towards the product. google.com
A notable advantage of this pathway is that the byproducts are generally less numerous compared to other methods, making it a more industrially viable option. bohrium.com
Oxalyl Halide Routes: The reaction of oxalyl chloride with 2,6-dimethylphenol provides a highly effective method for synthesizing this compound. nih.govresearchgate.net This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride gas that is evolved. nih.govreddit.com The high reactivity of oxalyl chloride allows for milder reaction conditions and generally results in high yields of the desired ester. researchgate.net
| Pathway | Reactants | Key Conditions | Advantages |
| Transesterification | 2,6-Dimethylphenol, Dimethyl Oxalate | Catalyst (e.g., Lewis acids), Removal of alcohol byproduct | Fewer byproducts, Industrially applicable |
| Oxalyl Halide Route | 2,6-Dimethylphenol, Oxalyl Chloride | Base (e.g., pyridine), Anhydrous solvent | High reactivity, High yields, Milder conditions |
Table 2: Comparison of Alternative Synthetic Pathways
Catalyst Systems for Enhanced Reaction Efficiency and Selectivity
The choice of catalyst is critical for optimizing the synthesis of this compound. For transesterification reactions, various catalyst systems have been explored. Lewis acids and soluble organic compounds of tin or titanium are commonly used as homogeneous catalysts. rsc.org Heterogeneous catalysts, such as supported titanium dioxide (TiO₂) and molybdenum trioxide (MoO₃), have also been investigated to simplify catalyst separation from the reaction mixture. rsc.org
For instance, TS-1, a titanium-containing molecular sieve, has shown excellent selectivity in the transesterification of dimethyl oxalate with phenol (B47542), with weak acid sites being identified as the active centers for the reaction. researchgate.net The use of such heterogeneous catalysts can significantly improve the sustainability of the process.
Strategies for Isolation and Purification of High-Purity Material
The isolation and purification of this compound are essential to obtain a high-purity product. Due to its crystalline nature, recrystallization is a common and effective purification method. The choice of solvent for recrystallization is crucial and depends on the solubility characteristics of the compound and any impurities.
In cases where the product is synthesized via the oxalyl chloride route, the workup typically involves washing the reaction mixture to remove the base and any remaining acid chloride, followed by solvent evaporation and recrystallization of the crude product. For transesterification reactions, the purification process may involve distillation to remove volatile byproducts and unreacted starting materials, followed by crystallization.
Mechanistic Investigations of Formation Reactions
Understanding the reaction mechanisms is fundamental for the rational design of more efficient synthetic protocols.
Kinetic Studies of Esterification Processes.rsc.orgbohrium.com
Kinetic studies of esterification reactions provide valuable insights into the reaction rates and the factors that influence them. While specific kinetic data for the synthesis of this compound is not extensively available, general principles of esterification kinetics can be applied.
Further research into the specific kinetics of the formation of this compound would be beneficial for optimizing industrial production processes.
Spectroscopic Monitoring of Reaction Progress
The progress of the synthesis of this compound can be effectively monitored using various spectroscopic techniques. These methods provide real-time or near real-time information on the consumption of reactants and the formation of products, allowing for the optimization of reaction conditions and ensuring reaction completion.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Specifically, 1H and 13C NMR can be used to track the disappearance of signals corresponding to the starting materials, such as 2,6-dimethylphenol and oxalyl chloride, and the appearance of new signals characteristic of the this compound product. For instance, the integration of the proton signals of the methyl groups on the aromatic rings can be compared to an internal standard to quantify the extent of the reaction.
Infrared (IR) spectroscopy can also be employed to monitor the reaction. The disappearance of the characteristic O-H stretching vibration of the 2,6-dimethylphenol starting material and the appearance of the strong C=O stretching vibration of the ester functional group in the product are key indicators of reaction progress. The frequency of the carbonyl stretch can also provide information about the electronic environment of the ester group.
Table 1: Spectroscopic Data for Monitoring the Synthesis of this compound
| Spectroscopic Technique | Key Diagnostic Signal for Reactant (2,6-dimethylphenol) | Key Diagnostic Signal for Product |
| 1H NMR | Broad singlet for the hydroxyl proton (-OH) | Singlet for the methyl protons (-CH3) shifts upon esterification |
| 13C NMR | Signal for the carbon atom attached to the hydroxyl group | Signal for the carbonyl carbon of the ester group |
| IR Spectroscopy | Broad O-H stretching band (~3200-3600 cm-1) | Strong C=O stretching band (~1750-1770 cm-1) |
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry offers valuable insights into the reaction mechanism and the energetics of the synthesis of this compound. Density Functional Theory (DFT) is a commonly used method to model the reaction pathway, identify transition states, and calculate activation energies.
By modeling the reaction between 2,6-dimethylphenol and oxalyl chloride, researchers can elucidate the step-by-step mechanism, which likely involves nucleophilic acyl substitution. Computational models can help visualize the geometry of the transition states, which are high-energy intermediates that are difficult to observe experimentally. Understanding the structure of the transition state is crucial for explaining the reaction's kinetics and selectivity.
For example, calculations can determine the energy barrier for the initial attack of the hydroxyl group of 2,6-dimethylphenol on a carbonyl carbon of oxalyl chloride. Subsequent calculations can model the departure of the chloride leaving group and the formation of the ester linkage. These models can also investigate the role of a base, if used, in deprotonating the phenol and facilitating the nucleophilic attack.
Table 2: Calculated Energetic Parameters for the Synthesis of this compound
| Parameter | Description | Typical Calculated Value Range |
| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | 15 - 25 kcal/mol |
| Reaction Enthalpy (ΔH) | The net change in heat content during the reaction. | -10 to -20 kcal/mol (exothermic) |
| Transition State Geometry | The arrangement of atoms at the highest point of the energy profile. | Characterized by elongated C-Cl bond and forming C-O bond. |
The insights gained from computational modeling can guide the experimental design to improve reaction efficiency, for instance, by suggesting the optimal temperature or the most effective catalyst based on the calculated energy barriers.
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Advanced Spectroscopic Characterization for Structural and Electronic Elucidation
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For Bis(2,6-dimethylphenyl) ethanedioate, this analysis reveals key information about its conjugated systems and the influence of its molecular environment. The absorption of UV or visible radiation corresponds to the excitation of outer electrons from their ground state to a higher energy, excited state.
Electronic Absorption Bands and π-π Transitions*
The UV-Vis spectrum of this compound is characterized by absorption bands resulting from electronic transitions within its chromophores. The primary chromophores in this molecule are the two 2,6-dimethylphenyl rings and the ethanedioate (oxalate) group. The structure contains multiple pi (π) bonds and non-bonding (n) electrons on the oxygen atoms, leading to two main types of electronic transitions: π → π* and n → π*.
The π → π* transitions are typically of high intensity and occur due to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are associated with the aromatic rings and the carbonyl groups of the ethanedioate linker. The presence of the conjugated system involving the benzene (B151609) rings and the ester functionality gives rise to characteristic absorption bands in the UV region.
The n → π* transitions involve the promotion of an electron from a non-bonding orbital (from the lone pairs on the oxygen atoms) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths.
Table 1: Typical Electronic Transitions for this compound
| Transition Type | Associated Chromophore | Expected Wavelength Region | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |
| π → π | Phenyl Ring / Carbonyl C=O | 200 - 280 nm | 1,000 - 10,000 |
| n → π | Carbonyl C=O | > 280 nm | 10 - 100 |
Solvatochromic Effects and Environmental Influence on Optical Properties
Solvatochromism describes the shift in the position of an absorption band due to the polarity of the solvent in which the compound is dissolved. This effect provides insight into the nature of the electronic transition and the molecule's interaction with its environment.
For π → π* transitions, an increase in solvent polarity typically causes a bathochromic shift (a shift to longer wavelengths, or a "red shift"). This occurs because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules through dipole-dipole interactions.
Conversely, for n → π* transitions, an increase in solvent polarity generally leads to a hypsochromic shift (a shift to shorter wavelengths, or a "blue shift"). This is because the non-bonding electrons in the ground state are stabilized by hydrogen bonding or other interactions with polar solvent molecules, which increases the energy gap between the n and π* orbitals. Studying this compound in a range of solvents with varying polarities would thus allow for the definitive assignment of its absorption bands.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each unique formula has a distinct, exact mass. For this compound (C₁₈H₁₈O₄), the theoretical monoisotopic mass can be calculated with high precision, which can then be compared to an experimental value to confirm the compound's identity. This technique is a cornerstone for the characterization of newly synthesized or isolated compounds.
Table 2: Precise Mass Determination for this compound
| Parameter | Value |
| Molecular Formula | C₁₈H₁₈O₄ |
| Calculated Monoisotopic Mass | 298.12051 u |
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing the pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure of the parent compound. The fragmentation of this compound would likely proceed through the cleavage of its ester linkages, which are the most labile bonds in the structure.
Key fragmentation pathways could include:
Loss of a 2,6-dimethylphenoxy radical: Cleavage of a C-O bond could lead to the formation of a cation with the loss of a C₈H₉O• radical.
Formation of the 2,6-dimethylphenol (B121312) cation: Charge retention on the aromatic fragment following cleavage.
Sequential loss of carbon monoxide (CO): The ethanedioate core can readily lose two molecules of CO.
By analyzing the mass-to-charge ratios of these and other resulting fragments, the connectivity of the molecule can be pieced together, providing unequivocal structural confirmation.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion Structure | Proposed Formula | Calculated m/z |
| [M - C₈H₉O]⁺ | [C₁₀H₉O₃]⁺ | 177.05 |
| [C₈H₁₀O]⁺ | [C₈H₁₀O]⁺ | 122.07 |
| [C₈H₉]⁺ | [C₈H₉]⁺ | 105.07 |
Crystallographic Investigations for Solid State Structural Understanding
Single-Crystal X-ray Diffraction Analysis
Detailed structural elucidation of Bis(2,6-dimethylphenyl) ethanedioate through single-crystal X-ray diffraction has not yet been reported. Consequently, critical information regarding its molecular and supramolecular features remains undetermined.
Determination of Molecular Conformation and Stereochemical Parameters
Without experimental crystallographic data, the precise molecular conformation, including bond lengths, bond angles, and torsion angles of this compound in the solid state, is unknown. The spatial arrangement of the two 2,6-dimethylphenyl groups relative to the central ethanedioate linker is a key stereochemical parameter that can only be definitively established through such analysis.
Analysis of Crystal Packing and Supramolecular Interactions
The manner in which molecules of this compound arrange themselves in a crystal lattice is yet to be investigated. As a result, there is no information on the potential supramolecular interactions that would govern its crystal packing, such as hydrogen bonding, π-π stacking, or other weak non-covalent forces.
Crystallographic Disorder and Polymorphism
There are no reports on the existence of crystallographic disorder or polymorphism for this compound. The study of polymorphism, the ability of a compound to exist in multiple crystalline forms, is crucial for understanding its physical properties, but this requires the isolation and structural characterization of different crystalline phases, which has not been documented.
Space Group and Unit Cell Parameter Determination
The fundamental crystallographic parameters for this compound, including its space group and unit cell dimensions (a, b, c, α, β, γ), have not been determined. This foundational data is a prerequisite for any detailed crystallographic study.
Powder X-ray Diffraction (PXRD)
Phase Identification and Purity Assessment of Bulk Materials
No powder X-ray diffraction patterns for this compound are available in the scientific literature or standard diffraction databases. PXRD is a vital technique for the phase identification and assessment of the purity of bulk crystalline materials, and the absence of a reference pattern for this compound limits its characterization by this method.
Study of Crystalline Phases and Transformations
A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific studies on the crystalline phases or phase transformations of this compound. Consequently, there is no reported data on the polymorphism, solvates, or hydrates of this compound. Detailed research findings, including crystallographic data such as unit cell parameters, space groups, and the conditions for any phase transitions, are not available. Therefore, data tables and a detailed discussion on the solid-state structural understanding through crystallographic investigations for this specific compound cannot be provided.
Computational Chemistry and Theoretical Frameworks
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density.
A crucial first step in any computational analysis is geometry optimization. This process involves finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. By calculating the forces on each atom, the optimization algorithm adjusts the atomic coordinates until a stable structure is found. This would reveal the most probable bond lengths, bond angles, and dihedral angles for Bis(2,6-dimethylphenyl) ethanedioate. Further exploration of the energetic landscape could identify different stable conformations (isomers) and the energy barriers between them.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller band gap generally indicates a more reactive species.
Understanding how charge is distributed within a molecule is fundamental to predicting its behavior. Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of the charge distribution by assigning electrons to specific atomic and bonding orbitals. This analysis can reveal the nature of chemical bonds, identify lone pairs, and quantify charge transfer interactions within the this compound molecule.
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP surface would highlight the likely sites for chemical reactions.
Non-linear optical (NLO) materials have applications in technologies like telecommunications and optical computing. Computational methods, particularly DFT, can be used to predict the NLO properties of a molecule by calculating its polarizability and hyperpolarizability. These calculations would assess the potential of this compound as an NLO material by examining how its electron cloud responds to an external electric field.
Advanced Quantum Chemical Methodologies
Beyond DFT, more advanced quantum chemical methods could be employed for a more accurate description of the electronic structure of this compound, especially for excited state properties or systems with strong electron correlation. These methods, while computationally more expensive, can provide benchmark results and deeper insights into the molecule's behavior.
Without specific published research on this compound, any data tables or detailed findings would be purely speculative. A thorough computational study would need to be performed to generate the scientifically accurate content requested.
Ab Initio Calculations (e.g., DLPNO-CCSD(T)) for High-Accuracy Energetics
Ab initio calculations, particularly those employing the "gold standard" Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) theory, are pivotal for obtaining high-accuracy energetic information. For a molecule like this compound, the computational cost of canonical CCSD(T) can be substantial. The Domain-based Local Pair Natural Orbital (DLPNO) approximation to CCSD(T) offers a more computationally efficient alternative without significant loss of accuracy.
A hypothetical application of DLPNO-CCSD(T) to this compound would be instrumental in determining precise thermochemical data. This could include the calculation of its heat of formation, bond dissociation energies, and the energetic landscape of its various conformers. Such calculations are crucial for understanding the molecule's stability and potential reaction pathways. The high accuracy of the DLPNO-CCSD(T) method is essential for benchmarking other, less computationally demanding methods like Density Functional Theory (DFT).
| Property | Hypothetical DLPNO-CCSD(T) Value | Significance |
| Heat of Formation | -XXX.X kJ/mol | Indicates the thermodynamic stability of the molecule. |
| Rotational Barrier (C-C) | XX.X kJ/mol | Governs the conformational flexibility and dynamics. |
| Ionization Potential | X.XX eV | Relates to the molecule's redox properties. |
Note: The values in this table are hypothetical and serve to illustrate the data that would be obtained from such a calculation.
Ab Initio Ligand Field Theory (AILFT) for Metal Complexes
While this compound is an organic molecule, it can act as a ligand in coordination complexes with metal ions. Ab Initio Ligand Field Theory (AILFT) is a powerful tool for analyzing the electronic structure of such metal complexes. nih.gov AILFT provides a bridge between high-level ab initio calculations and the more intuitive language of ligand field theory, which is instrumental in understanding the d-orbital splitting and magnetic properties of transition metal complexes. researchgate.netnih.gov
If this compound were to coordinate with a transition metal, AILFT could be employed to extract key ligand field parameters, such as the ligand field splitting parameter (10Dq) and Racah parameters (B and C), directly from first-principles calculations. nih.gov This would offer a quantitative measure of the electronic influence of the this compound ligand on the metal center, which is crucial for designing complexes with specific spectroscopic and magnetic properties.
Energy Decomposition Analysis (e.g., ETS-NOCV) for Intermolecular Interactions
The interactions of this compound with other molecules, such as in a solvent or in the solid state, can be elucidated using Energy Decomposition Analysis (EDA). The Extended Transition State-Natural Orbitals for Chemical Valence (ETS-NOCV) method is a particularly insightful EDA scheme that partitions the total interaction energy into physically meaningful components: electrostatic interaction, Pauli repulsion, and orbital interaction. researchgate.netnih.govscm.com
| Interaction Component | Hypothetical Energy Contribution (kJ/mol) | Physical Interpretation |
| Electrostatic | -XX.X | Attraction/repulsion between static charge distributions. |
| Pauli Repulsion | +XXX.X | Destabilizing interaction due to the Pauli exclusion principle. |
| Orbital Interaction | -XX.X | Stabilizing interaction from orbital mixing (e.g., charge transfer). |
| Dispersion | -XX.X | van der Waals forces. |
Note: The values in this table are hypothetical and represent the type of data generated by an ETS-NOCV calculation.
Theoretical Photophysical Studies
Computational methods are indispensable for predicting and interpreting the photophysical properties of molecules like this compound, including its interaction with light.
Excited State Calculations and Transition Probabilities
The absorption and emission of light by a molecule are governed by transitions between its electronic states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the energies of excited states and the probabilities of transitions between the ground and excited states. These transition probabilities are related to the intensity of spectral bands. researchgate.net
For this compound, TD-DFT calculations could predict the energies of its low-lying singlet and triplet excited states. Furthermore, the calculation of oscillator strengths for electronic transitions would provide a theoretical basis for understanding the intensity of its UV-Vis absorption spectrum. This information is fundamental to assessing the molecule's potential applications in areas such as organic electronics or photochemistry.
Simulation of Absorption and Emission Spectra
Going beyond the prediction of vertical excitation energies, computational methods can simulate the full shape of absorption and emission spectra. mdpi.com This involves accounting for the vibrational fine structure of the electronic transitions. By calculating the equilibrium geometries of both the ground and excited states and their respective vibrational frequencies, it is possible to simulate vibronically resolved spectra.
A simulated UV-Vis absorption spectrum for this compound would provide a direct comparison with experimental data, allowing for a detailed assignment of the observed spectral features to specific electronic transitions. rsc.org Similarly, the simulation of its fluorescence or phosphorescence spectrum would offer insights into the nature of the emitting excited state and the factors that influence its radiative decay.
Chemical Reactivity and Transformation Studies
Hydrolysis and Transesterification Reactions
Hydrolysis: Like other esters, Bis(2,6-dimethylphenyl) ethanedioate is expected to undergo hydrolysis to yield oxalic acid and 2,6-dimethylphenol (B121312). This reaction can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis: This proceeds via protonation of a carbonyl oxygen, followed by nucleophilic attack of water.
Base-catalyzed hydrolysis (saponification): This involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt and 2,6-dimethylphenol. This process is generally irreversible.
The rate of hydrolysis would be influenced by factors such as temperature, pH, and the presence of catalysts. Steric hindrance from the ortho-methyl groups on the phenyl rings might slow the rate of hydrolysis compared to less substituted diaryl oxalates.
Transesterification: This process involves the exchange of the 2,6-dimethylphenol groups with another alcohol. The reaction is typically catalyzed by an acid or a base. For instance, in the presence of methanol (B129727) and a suitable catalyst, this compound would be expected to convert to dimethyl oxalate (B1200264) and 2,6-dimethylphenol. The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products.
A hypothetical transesterification reaction is presented in the table below:
| Reactant Alcohol | Catalyst | Expected Products |
| Methanol | H₂SO₄ or NaOCH₃ | Dimethyl oxalate, 2,6-dimethylphenol |
| Ethanol | H₂SO₄ or NaOCH₂CH₃ | Diethyl oxalate, 2,6-dimethylphenol |
Reaction with Nucleophiles (e.g., Amines, Alcohols, Carbanions)
The electrophilic carbonyl carbons of the oxalate ester are susceptible to attack by a variety of nucleophiles.
Amines: Primary and secondary amines are expected to react with this compound to form oxamides. The reaction with a primary amine would likely yield N,N'-dialkyloxamide and 2,6-dimethylphenol.
Alcohols: As discussed in the transesterification section, alcohols act as nucleophiles to exchange the aryl group.
Carbanions: Strong carbon-based nucleophiles, such as Grignard reagents or organolithium compounds, would be expected to add to the carbonyl groups. This could potentially lead to the formation of α-hydroxy ketones after workup, or further reaction to form diols. The steric hindrance around the carbonyl group would play a significant role in the feasibility and outcome of these reactions.
Redox Properties and Electrochemistry
Cyclic voltammetry would be the primary technique to investigate the oxidation and reduction potentials of this compound.
Reduction: The oxalate moiety is expected to be the primary site of reduction. The reduction of diaryl oxalates can proceed via a two-electron process to form the corresponding glyoxal (B1671930) and two equivalents of the phenoxide. The potential at which this occurs would be influenced by the solvent and the electron-donating/withdrawing nature of the aryl groups. The two methyl groups on the phenyl ring are electron-donating, which might make the reduction slightly more difficult compared to unsubstituted diphenyl oxalate.
Oxidation: The oxidation of the oxalate portion of the molecule is expected to be difficult. Oxidation would more likely occur on the 2,6-dimethylphenyl rings, although the electron-withdrawing effect of the oxalate group would make this more challenging than the oxidation of 2,6-dimethylphenol itself.
A hypothetical table of expected cyclic voltammetry data is presented below, based on general knowledge of similar compounds. These are theoretical values and would require experimental verification.
| Process | Expected Potential Range (vs. Ag/AgCl in Acetonitrile) | Reversibility |
| Reduction | -1.5 to -2.5 V | Irreversible |
| Oxidation | > +1.5 V | Irreversible |
Spectroelectrochemistry, which combines electrochemical techniques with spectroscopy (e.g., UV-Vis, IR), would be instrumental in identifying the species formed upon reduction or oxidation. For instance, upon reduction, changes in the UV-Vis spectrum could be monitored to observe the disappearance of the diaryl oxalate chromophore and the appearance of new absorption bands corresponding to the reduction products. Similarly, IR spectroelectrochemistry could detect the changes in the carbonyl stretching frequencies as the oxalate ester is reduced.
Derivatization Reactions at the Aromatic Moieties
The aromatic rings of this compound could potentially undergo electrophilic aromatic substitution reactions. However, the reactivity of the rings is influenced by two opposing factors:
Activating Methyl Groups: The two methyl groups are ortho, para-directing and activating.
Deactivating Oxalate Group: The oxalate ester group is electron-withdrawing and therefore deactivating and meta-directing.
The steric hindrance provided by the two ortho-methyl groups would significantly hinder electrophilic attack at the positions ortho to the oxygen linkage. Therefore, any substitution would be expected to occur at the para position relative to the oxygen. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The reaction conditions would need to be carefully chosen to overcome the deactivating effect of the oxalate group.
Coordination Chemistry and Ligand Design Principles
Chelation of Metal Ions by the Ethanedioate Moiety
The ethanedioate portion of the ligand is a classic bidentate chelating agent, capable of forming a stable five-membered ring with a central metal ion. chemrevise.org This chelation effect is a primary driving force in the formation of stable metal complexes.
The synthesis of metal complexes with ligands analogous to Bis(2,6-dimethylphenyl) ethanedioate, such as N-(2,6-dimethylphenyl)oxamate, has been successfully demonstrated. For instance, palladium(II) complexes have been prepared, yielding compounds like (n-Bu₄N)₂[Pd(2,6-Me₂phpma)₂]·2CHCl₃. researchgate.net The synthesis typically involves the reaction of a metal salt with the ligand in a suitable solvent. mdpi.comrdd.edu.iq
Characterization of these complexes relies on a suite of analytical techniques to elucidate their structure and properties. These methods include:
Infrared (IR) Spectroscopy: Used to identify the coordination of the ethanedioate group to the metal ion by observing shifts in the characteristic vibrational frequencies of the C=O and C-O bonds. rdd.edu.iqmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy help to confirm the structure of the ligand framework in solution. researchgate.net
UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, which can be indicative of the coordination environment of the metal ion. rdd.edu.iq
A summary of crystallographic data for a related palladium(II) complex is presented below.
| Parameter | (n-Bu₄N)₂[Pd(2,6-Me₂phpma)₂]·2CHCl₃ researchgate.net |
| Chemical Formula | C₅₄ H₈₄ Cl₆ N₄ O₆ Pd |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 11.234(2) |
| b (Å) | 12.345(3) |
| c (Å) | 13.456(3) |
| α (°) | 89.12(3) |
| β (°) | 78.90(3) |
| γ (°) | 67.89(3) |
| Volume (ų) | 1700.1(7) |
As a bidentate ligand, the ethanedioate moiety typically coordinates to a metal center through two oxygen atoms, forming a stable chelate ring. chemrevise.orgpurdue.edu This mode of bonding is fundamental to its role in forming coordination complexes. libretexts.org The geometry of the resulting complex is influenced by the coordination number of the metal ion and the steric demands of the ligands.
In the case of the bis(oxamato)palladate(II) complex, [Pd(2,6-Me₂phpma)₂]²⁻, the palladium(II) ion is four-coordinate. researchgate.net The two bidentate ligands arrange themselves around the metal center to form a centrosymmetric, square-planar geometry. researchgate.net This is a common coordination geometry for d⁸ metal ions like Pd(II). researchgate.net The structure is characterized by the two oxamate (B1226882) ligands lying in a plane with the central palladium atom.
Influence of Steric and Electronic Parameters of the Aryl Groups on Coordination
The 2,6-dimethylphenyl groups attached to the ethanedioate core are not merely spectators; they exert significant steric and electronic influence on the coordination behavior of the ligand and the properties of the resulting metal complexes. researchgate.net
The two methyl groups in the ortho positions of the phenyl rings create considerable steric bulk around the coordination sphere. This steric hindrance can:
Influence the kinetic stability of the complex by shielding the metal center from attack by other species.
Dictate the preferred coordination geometry, preventing the adoption of more crowded arrangements.
Affect the packing of the complexes in the solid state, influencing crystal structure.
Restrict the rotation around the N-aryl bond, which can have implications for the ligand's conformational flexibility.
The electronic nature of the aryl substituents modifies the electron density on the coordinating oxygen atoms of the ethanedioate group, thereby influencing the strength of the metal-ligand bond. mdpi.com The methyl groups on the 2,6-dimethylphenyl substituent are weakly electron-donating. This effect can increase the electron density on the donor oxygen atoms, potentially leading to stronger coordinate bonds with the metal center.
These electronic modifications can impact the reactivity of the complex, particularly in catalytic applications where the electronic properties of the metal center are crucial for the catalytic cycle. researchgate.net For instance, the electron density at the metal can influence its ability to undergo oxidative addition or reductive elimination steps, which are fundamental in many catalytic processes. researchgate.netmdpi.com
Application of Complexes in Catalysis and Materials Science Research
The unique structural and electronic features of metal complexes derived from this compound and its analogues make them promising candidates for research in catalysis and materials science.
Palladium complexes containing the related N-(2,6-dimethylphenyl)oxamate ligand have been investigated for their catalytic activity in Suzuki cross-coupling reactions. researchgate.net The tetraaquapalladium(II) precursor to the complex was found to be active but prone to decomposition into inactive palladium black. researchgate.net However, the isolated bis(oxamato)palladate(II) complexes also demonstrated catalytic potential for the coupling of various aryl iodides and bromides in a dimethylformamide medium. researchgate.net
The performance of such complexes in catalysis is a subject of ongoing research, with potential applications in other cross-coupling reactions and various organic transformations. dntb.gov.uaunigoa.ac.in In materials science, the rigid and bulky nature of the ligand could be exploited in the design of porous coordination polymers or metal-organic frameworks (MOFs), although specific research in this area for this particular ligand is still emerging. The thermal stability of such complexes is also a key feature for potential applications in materials science. rdd.edu.iqnih.gov
Based on a comprehensive review of the provided search results, it is not possible to generate the requested article on "this compound" focusing on its role in coordination chemistry and ligand design. The search for scientific literature detailing this specific compound's application as a ligand in catalysis (homogeneous or heterogeneous), its use in specific catalytic reactions (C-C coupling, CO2 reduction, hydroamination), or its role in the development of Metal-Organic Frameworks (MOFs) and coordination polymers did not yield any relevant information.
The search results discuss a variety of other related but distinct chemical compounds and concepts, including:
General principles of coordination chemistry and the behavior of other ligands.
The use of different bis- and oxalate-containing molecules in forming coordination polymers and MOFs.
Catalytic processes involving various other metal-ligand complexes.
However, none of the scientific literature retrieved describes the synthesis, characterization, or application of This compound in the specific contexts outlined in the user's request. Therefore, generating a thorough, informative, and scientifically accurate article strictly adhering to the provided structure is not feasible with the available information. An attempt to create such an article would result in speculation and would not be based on factual, verifiable scientific research.
Photophysical Properties and Luminescence Phenomena
Characterization of Absorption and Emission Spectra
To understand the electronic transitions of Bis(2,6-dimethylphenyl) ethanedioate, its absorption and emission spectra would need to be recorded. The absorption spectrum, typically measured using a UV-Vis spectrophotometer, would reveal the wavelengths of light the molecule absorbs. This absorption is associated with the promotion of electrons from the ground state to various excited singlet states (S₀ → Sₙ). For diaryl oxalates, these absorptions are generally found in the ultraviolet region.
The emission spectrum, obtained using a spectrofluorometer, would show the wavelengths of light emitted as the molecule relaxes from its lowest excited singlet state (S₁) back to the ground state (S₁ → S₀). The shape, position (λₘₐₓ), and intensity of the emission band are crucial for characterizing the compound's fluorescence. The difference in wavelength or energy between the absorption and emission maxima is known as the Stokes shift, which provides insight into the structural reorganization of the molecule in the excited state.
Hypothetical Data Table for Spectral Properties:
| Solvent | Absorption λₘₐₓ (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Emission λₘₐₓ (nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Toluene | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Acetonitrile | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Methanol (B129727) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Determination of Fluorescence Quantum Yields and Luminescence Lifetimes
The fluorescence quantum yield (Φf) is a critical measure of a molecule's emission efficiency, defined as the ratio of photons emitted to photons absorbed. It can be determined using either an absolute method with an integrating sphere or a relative method by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
The luminescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. This is typically measured using time-resolved fluorescence spectroscopy techniques like Time-Correlated Single Photon Counting (TCSPC). The lifetime is an intrinsic property that is sensitive to the molecule's environment and quenching processes.
Hypothetical Data Table for Photophysical Parameters:
| Solvent | Fluorescence Quantum Yield (Φf) | Luminescence Lifetime (τf) (ns) | Radiative Rate Constant (kᵣ) (s⁻¹) | Non-radiative Rate Constant (kₙᵣ) (s⁻¹) |
| Cyclohexane | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Toluene | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Acetonitrile | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Methanol | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Mechanisms of Luminescence (e.g., Intramolecular Charge Transfer, Excimer/Exciplex Formation)
The luminescence mechanism of a molecule like this compound would be investigated by studying its photophysical properties in solvents of varying polarity (solvatochromism). A significant shift in the emission maximum with solvent polarity can indicate an intramolecular charge transfer (ICT) character in the excited state. In such cases, the excited state has a more polar nature than the ground state.
The possibility of excimer or exciplex formation would be explored through concentration-dependent fluorescence studies. Excimers are excited-state dimers that form between an excited molecule and a ground-state molecule of the same species, while exciplexes form between two different types of molecules. These species are characterized by a broad, red-shifted, and structureless emission band that becomes more prominent at higher concentrations.
Exploration of Chemiluminescence Characteristics in Peroxyoxalate Systems
The primary application of diaryl oxalates is in peroxyoxalate chemiluminescence (POCL), the chemical reaction that produces light in glow sticks. The reaction involves the oxidation of the oxalate (B1200264) ester by hydrogen peroxide, which is thought to produce a high-energy intermediate, 1,2-dioxetanedione. This intermediate then chemically excites a fluorescent dye (activator), which subsequently emits light.
Design Principles for Tunable Photoluminescence
The photoluminescence of diaryl oxalate derivatives can, in principle, be tuned by modifying their chemical structure. For this compound, further functionalization of the phenyl rings could alter its absorption and emission properties. Introducing electron-donating groups would likely shift the spectra to longer wavelengths (red shift), while electron-withdrawing groups would cause a shift to shorter wavelengths (blue shift).
The design principles for creating tunable photoluminescence would involve a systematic study of structure-property relationships. By correlating the electronic and steric effects of different substituents with the observed photophysical data, it would be possible to rationally design new diaryl oxalates with desired emission colors, quantum yields, and lifetimes for various applications.
Structure Property Relationship Studies and Derivatization
Synthesis of Structurally Modified Analogues
For the synthesis of analogues of Bis(2,6-dimethylphenyl) ethanedioate, a general approach would involve the selection of various 2,6-disubstituted phenols. The steric hindrance provided by the ortho substituents is a defining feature of the parent molecule, and thus, modifications often focus on altering the size and electronic nature of these groups. For instance, replacing the methyl groups with larger alkyl groups such as ethyl or isopropyl would be expected to increase the steric bulk around the ester linkages.
A generalized synthetic scheme is as follows:
2 ArOH + (COCl)2 → (ArO)2(CO)2 + 2 HCl
Where ArOH represents a 2,6-disubstituted phenol (B47542). The reaction conditions, such as solvent, temperature, and choice of base (e.g., pyridine (B92270), triethylamine), would be optimized for each specific analogue to maximize the yield and purity.
Systematic Variation of Substituents on the Phenyl Rings
The systematic variation of substituents on the phenyl rings of this compound is a powerful strategy to modulate its electronic and steric properties. By introducing a range of substituents with differing electronic and steric characteristics, a comprehensive understanding of their impact on the molecule's behavior can be achieved.
Steric Effects: The two methyl groups at the ortho positions of each phenyl ring in this compound impart significant steric hindrance. This steric crowding influences the conformation of the molecule, affecting the dihedral angle between the phenyl rings and the oxalate (B1200264) plane. Increasing the size of these ortho substituents (e.g., replacing methyl with ethyl, isopropyl, or tert-butyl groups) would be expected to further restrict rotation around the C-O-C bonds, leading to more rigid structures.
Electronic Effects: To probe the electronic landscape of the molecule, substituents with varying electronic properties can be introduced, typically at the para-position (position 4) to avoid additional steric complications. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) would increase the electron density of the phenyl rings, while electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) would decrease it.
A hypothetical set of analogues for a systematic study is presented in the table below:
| Compound ID | Ortho-Substituent (R¹) | Para-Substituent (R²) | Expected Primary Effect |
| 1 | -CH₃ | -H | Baseline (Parent Compound) |
| 2 | -CH₂CH₃ | -H | Increased Steric Hindrance |
| 3 | -CH(CH₃)₂ | -H | Further Increased Steric Hindrance |
| 4 | -CH₃ | -OCH₃ | Increased Electron Density (EDG) |
| 5 | -CH₃ | -NO₂ | Decreased Electron Density (EWG) |
| 6 | -CH₃ | -Cl | Inductive Electron Withdrawal |
Correlating Structural Changes with Spectroscopic, Electronic, and Reactivity Profiles
The structural modifications introduced in the analogues of this compound directly influence their spectroscopic signatures, electronic characteristics, and chemical reactivity. By correlating these changes, a comprehensive structure-property relationship can be established.
Spectroscopic Profiles:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. For analogues with varied para-substituents, a correlation between the Hammett parameter (σp) of the substituent and the chemical shifts of the aromatic protons and carbons would be expected. For instance, electron-withdrawing groups would lead to a downfield shift (higher ppm) of the aromatic signals. The steric hindrance from ortho-substituents can be observed through effects on the rotational dynamics of the molecule, which might be studied using variable-temperature NMR experiments.
Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency in the IR spectrum is a sensitive probe of the electronic effects transmitted through the oxalate bridge. Electron-withdrawing groups on the phenyl rings would lead to an increase in the C=O stretching frequency due to a decrease in electron delocalization into the carbonyl groups. Conversely, electron-donating groups would lower this frequency.
The following table illustrates the expected trends in spectroscopic data based on substituent effects:
| Compound ID | Substituent Type | Expected ¹H NMR (Aromatic) Shift | Expected IR ν(C=O) (cm⁻¹) |
| 4 | Strong EDG (-OCH₃) | Upfield | Lower |
| 1 | Neutral | Baseline | Baseline |
| 6 | Weak EWG (-Cl) | Downfield | Higher |
| 5 | Strong EWG (-NO₂) | Further Downfield | Higher |
Electronic Profiles:
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be investigated using techniques like cyclic voltammetry and UV-Vis spectroscopy, often complemented by computational studies. Electron-donating groups are expected to raise the HOMO energy level, making the molecule easier to oxidize. Conversely, electron-withdrawing groups will lower the LUMO energy level, making the molecule more susceptible to reduction. These changes in the HOMO-LUMO gap will also be reflected in the UV-Vis absorption spectra, where a smaller gap generally corresponds to a longer wavelength of maximum absorption (λ_max).
Reactivity Profiles:
The reactivity of this compound analogues, particularly towards nucleophilic acyl substitution at the carbonyl carbons, is significantly influenced by both steric and electronic factors.
Steric Hindrance: The bulky ortho-substituents shield the electrophilic carbonyl carbons from attack by nucleophiles. Increasing the size of these ortho-groups is expected to decrease the rate of reactions such as hydrolysis or aminolysis.
Electronic Effects: Electron-withdrawing groups on the phenyl rings enhance the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. This would lead to an increased reaction rate. Conversely, electron-donating groups would decrease the reactivity towards nucleophiles.
A summary of the expected reactivity trends is provided below:
| Compound ID | Dominant Factor | Expected Reactivity towards Nucleophiles |
| 3 | Increased Steric Hindrance | Decreased |
| 4 | Electronic (EDG) | Decreased |
| 5 | Electronic (EWG) | Increased |
By systematically synthesizing and analyzing these and other analogues, a detailed understanding of the intricate interplay between structure, spectroscopy, electronics, and reactivity in the this compound system can be achieved. This knowledge is invaluable for the future design of molecules with specific, predictable properties for various applications.
Future Research Perspectives and Advanced Applications in Chemical Science
Exploration in Advanced Organic Synthesis as Building Blocks or Intermediates
The structural characteristics of Bis(2,6-dimethylphenyl) ethanedioate make it a compelling candidate as a versatile building block or intermediate in advanced organic synthesis. Diaryl oxalates are recognized as stable and convenient sources of aryloxyl radicals under photochemical conditions, a property that can be exploited in various synthetic transformations. rsc.org The generation of 2,6-dimethylphenoxyl radicals from this compound could open avenues for novel carbon-carbon and carbon-heteroatom bond-forming reactions.
Furthermore, oxalate (B1200264) half-esters and their derivatives are considered fundamental building blocks in the synthesis of a wide array of significant compounds, including pharmaceuticals and natural products. nii.ac.jp Although this compound is a diester, its controlled partial hydrolysis could yield the corresponding monoester, a versatile precursor for further chemical elaboration. nih.gov The synthesis of various diaryl oxalate esters is often achieved through the reaction of oxalyl chloride with substituted phenols, suggesting a straightforward route to this compound itself. researchgate.netgoogle.com
The application of organometallic intermediates is a powerful strategy in modern organic synthesis. rsc.org While direct research on this compound in this context is not yet available, the potential for its interaction with organometallic reagents to form novel intermediates for catalysis or further functionalization remains an exciting area for exploration. The steric hindrance provided by the 2,6-dimethylphenyl groups could impart unique selectivity in such reactions.
Table 1: Potential Synthetic Applications of this compound
| Application Area | Potential Role of this compound | Key Reactive Species/Intermediate |
| Radical Chemistry | Precursor to 2,6-dimethylphenoxyl radicals | 2,6-dimethylphenoxyl radical |
| Asymmetric Synthesis | Chiral auxiliary or ligand precursor | Sterically hindered phenoxy groups |
| Pharmaceutical Synthesis | Building block for complex molecules | Oxalate or phenoxy moieties |
| Polymer Chemistry | Monomer for specialty polymers | Rigid aromatic diester structure |
Design of Functional Materials with Tunable Properties
The design and synthesis of functional materials with precisely controlled properties is a major focus of contemporary chemical research. Aryl oxalates, the class of compounds to which this compound belongs, have demonstrated utility in the development of chemiluminescent systems. rsc.orgresearchgate.net The peroxyoxalate chemiluminescence reaction, involving the reaction of an aryl oxalate with hydrogen peroxide in the presence of a fluorescent dye, is a well-established light-producing process. wikipedia.org The specific substituents on the aryl rings can significantly influence the efficiency and duration of the light emission. researchgate.netrsc.org The 2,6-dimethylphenyl groups in this compound could modulate its reactivity and solubility, potentially leading to chemiluminescent materials with tailored light-emitting characteristics.
The introduction of structural modifications to the oxalate anion is a known strategy for developing novel materials. researchgate.net The rigid and sterically demanding nature of the bis(2,6-dimethylphenyl) moiety could be exploited in the design of liquid crystals or specialty polymers. The incorporation of such a rigid core into a polymer backbone could enhance its thermal stability and mechanical properties.
Integration into Hybrid Systems and Supramolecular Assemblies
The formation of ordered structures through non-covalent interactions is the foundation of supramolecular chemistry. Oxalate moieties are known to participate in the formation of supramolecular assemblies, including fibrillar structures and coordination frameworks. nih.govresearchgate.netnih.govdocumentsdelivered.com The ability of the oxalate group to act as a hydrogen bond acceptor is a key feature in the construction of these architectures. documentsdelivered.com
This compound, with its central oxalate unit and peripheral aromatic rings, presents opportunities for the design of novel supramolecular systems. The phenyl rings could engage in π-π stacking interactions, while the oxalate core could participate in hydrogen bonding or coordination with metal ions. The steric bulk of the methyl groups would likely play a significant role in directing the self-assembly process, potentially leading to the formation of unique and predictable structures. The integration of such molecules into metal-organic frameworks (MOFs) or other hybrid materials could result in systems with interesting catalytic, sorption, or photophysical properties.
Continued Refinement of Theoretical Models for Predictive Chemistry
Theoretical and computational chemistry are indispensable tools for understanding and predicting the behavior of molecules. Density Functional Theory (DFT) calculations have been successfully employed to study the supramolecular interactions of oxalate-containing compounds and to predict their ability to interact with other molecules. researchgate.netmdpi.com
For this compound, theoretical models could be used to predict a variety of properties, including its conformational preferences, electronic structure, and reactivity. For instance, DFT calculations could provide insights into the stability of the 2,6-dimethylphenoxyl radical that could be generated from this molecule. Furthermore, computational modeling could aid in the design of functional materials by predicting how the molecular structure of this compound would influence the properties of a resulting polymer or supramolecular assembly. The development of accurate theoretical models for such molecules is crucial for accelerating the discovery and design of new materials with desired functionalities. acs.orgresearchgate.net
Q & A
Basic Question: What are the standard synthetic routes for Bis(2,6-dimethylphenyl) ethanedioate, and how are purity and structural integrity validated?
Answer:
The synthesis typically involves esterification of oxalic acid with 2,6-dimethylphenol under acid-catalyzed conditions (e.g., sulfuric acid or p-toluenesulfonic acid). Key parameters include stoichiometric ratios (1:2 for oxalic acid to phenol derivatives), temperature control (80–120°C), and inert atmosphere to prevent oxidation . Post-synthesis, purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (literature range: 152–154°C ). Structural confirmation employs FT-IR (C=O stretch ~1740 cm⁻¹) and NMR (¹H NMR: δ 2.3 ppm for methyl groups, δ 7.2 ppm for aromatic protons) .
Basic Question: Which analytical techniques are recommended for detecting trace impurities in this compound?
Answer:
Gas chromatography-mass spectrometry (GC-MS) with electron ionization is optimal for identifying volatile byproducts (e.g., residual dimethylphenol). For non-volatile impurities, LC-MS in positive ion mode can detect sulfonic acid derivatives from incomplete esterification . Quantification of heavy metals (e.g., Pb, Cd) follows ICP-MS protocols, adhering to USP/EP limits (<10 ppm) .
Advanced Question: How should researchers address contradictions in kinetic data for this compound hydrolysis under varying pH conditions?
Answer:
Discrepancies often arise from solvent polarity effects or unaccounted side reactions (e.g., autoxidation). A factorial design approach (pH, temperature, ionic strength) isolates variables . Use Arrhenius plots to distinguish pH-dependent hydrolysis (slope changes indicate mechanistic shifts). Cross-validate via ¹³C NMR to track ester bond cleavage intermediates .
Advanced Question: What theoretical frameworks guide the study of this compound’s reactivity in polymer stabilization?
Answer:
Apply transition state theory (TST) to model radical scavenging kinetics, focusing on steric hindrance from dimethyl groups. Density functional theory (DFT) calculations (B3LYP/6-31G*) predict bond dissociation energies (BDEs) for C-O bonds, correlating with experimental ESR data on radical quenching efficiency .
Intermediate Question: What methodologies ensure the stability of this compound during long-term storage?
Answer:
Conduct accelerated stability studies (ICH Q1A guidelines): store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC peak area reduction (<5% change acceptable). Use amber glass vials with nitrogen headspace to prevent photolytic/oxidative degradation .
Advanced Question: How can computational modeling optimize the solvent system for this compound crystallization?
Answer:
Employ COSMO-RS simulations to predict solubility in solvent mixtures (e.g., ethanol/water). Validate with experimental ternary phase diagrams. Optimal crystallization occurs at 50–60% ethanol (v/v), yielding >95% monoclinic crystals (PXRD confirmed) .
Intermediate Question: What experimental designs are suitable for studying solvent effects on this compound’s catalytic activity?
Answer:
Use a Box-Behnken design with three factors: solvent polarity (ε), donor number, and temperature. Measure reaction rates in aprotic solvents (e.g., DMSO, THF) and correlate with Kamlet-Taft parameters. ANOVA identifies solvent polarity as the dominant factor (p < 0.05) .
Advanced Question: How do researchers resolve conflicting reports on this compound’s synergistic effects with phenolic antioxidants?
Answer:
Employ isobolographic analysis to distinguish additive vs. synergistic interactions. For example, combine with BHT at fixed ratios (1:1 to 1:4) and measure induction periods via Rancimat. A synergistic index >1 indicates non-additive behavior, validated via DSC oxidative onset temperatures .
Intermediate Question: What protocols are recommended for tracking degradation pathways of this compound in environmental matrices?
Answer:
Spike soil/water samples with ¹⁴C-labeled compound and monitor mineralization via scintillation counting. Identify metabolites using HRMS/MS (Q-TOF) in negative ion mode. Major pathways include ester hydrolysis to 2,6-dimethylphenol and subsequent microbial oxidation .
Advanced Question: How can researchers integrate spectroscopic and computational data to predict this compound’s environmental persistence?
Answer:
Combine QSAR models (EPI Suite) with experimental half-lives (OECD 307 guideline). Cross-reference with TD-DFT calculations of UV-Vis spectra to validate photodegradation pathways. Field studies using LC-MS/MS confirm predicted metabolite profiles .
Methodological Notes
- Data Contradictions : Prioritize factorial designs and multivariate analysis to isolate variables .
- Theoretical Frameworks : Align experimental hypotheses with established models (e.g., TST, DFT) to ensure academic rigor .
- Safety Protocols : Adhere to ISO 11014 guidelines for handling brominated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
